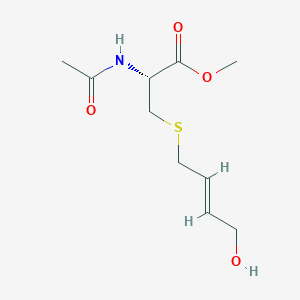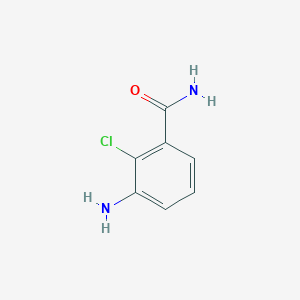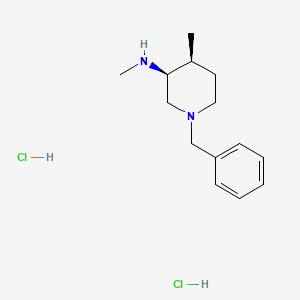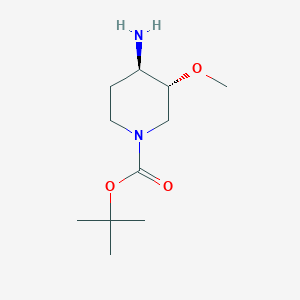
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- is a biochemical compound primarily used in proteomics research. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxybutenyl group attached to the sulfur atom. This compound is significant in various biochemical and medical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- typically involves the reaction of cysteine with acetyl chloride and 4-hydroxy-2-buten-1-yl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Acetylation: Cysteine is reacted with acetyl chloride in the presence of a base such as sodium hydroxide to form N-acetylcysteine.
Substitution: The N-acetylcysteine is then reacted with 4-hydroxy-2-buten-1-yl chloride under basic conditions to form N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-.
Industrial Production Methods
In industrial settings, the production of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated compound.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-Acetyl-S-(4-oxo-2-buten-1-yl)-.
Reduction: Formation of N-Acetyl-S-(4-hydroxybutyl)-.
Substitution: Formation of various N-acyl derivatives.
Applications De Recherche Scientifique
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- involves its interaction with various molecular targets in the body. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The hydroxybutenyl group allows it to interact with enzymes and proteins, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(4-hydroxy-2-methyl-2-buten-1-yl)-: Similar structure but with a methyl group instead of a hydrogen atom on the butenyl group.
N-Acetyl-S-(4-hydroxybutyl)-: Lacks the double bond in the butenyl group.
N-Acetyl-S-(4-oxo-2-buten-1-yl)-: Contains a ketone group instead of a hydroxy group.
Uniqueness
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
methyl (2R)-2-acetamido-3-[(E)-4-hydroxybut-2-enyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-8(13)11-9(10(14)15-2)7-16-6-4-3-5-12/h3-4,9,12H,5-7H2,1-2H3,(H,11,13)/b4-3+/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMMSFMHHNWEC-NWALNABHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=CCO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC/C=C/CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![L-Alanine, N-[(1,1-diMethylethoxy)carbonyl]-3-[[(phenylMethoxy)carbonyl]aMino]-, ethyl ester](/img/new.no-structure.jpg)

![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)

![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)
![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)

![[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1148770.png)


